molecular formula C7H10O6P2 B8534628 (Phenyl-phosphono-methyl)-phosphonic acid

(Phenyl-phosphono-methyl)-phosphonic acid

Cat. No. B8534628
M. Wt: 252.10 g/mol
InChI Key: FRLTXWJJMCIUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440646

Procedure details

There were charged into the reaction vessel 23.0 grams (1.0 mole) of sodium metal along with 90 cc. of xylene and 80 cc. of tetrahydrofurane. The vessel was placed under a nitrogen blanket and 138.10 grams (1.0 mole) of diethyl phosphite added over a 35 minute period. An exothermic reaction ensued which was maintained at 62° C. by external cooling. After addition was complete the mixture was heated to 100° C. and held there until all of the sodium metal was gone. The mixture was cooled to 60° to 70° C. and 80.50 grams (0.5 mole) of benzal chloride were added gradually over a 25 minute period. An exothermic reaction ensued which was maintained at 60° to 70° C. by external cooling. The mixture was then heated for 4 hours at 70° to 75° C., cooled to 60° C. The liquid material was separated from the solid and the solid boiled 8 times with 100 cc. of benzene to extract the organic material. The eluate product was then distilled, terminal conditions being a pot temperature of 201° C., distillate temperature 125° C. and pressure 6 mm. The solid residue of 70 grams was tetraethyl phenyl methane diphosphonate. This product was hydrolyzed and the hydrolysis product purified as in Example 1 to obtain phenyl methane diphosphonic acid.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
138.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([CH3:9])[C:3](C)=[CH:4][CH:5]=[CH:6][CH:7]=1.[P:10]([O-:17])([O:14]CC)[O:11]CC.C(Cl)(Cl)C1C=CC=CC=1>O1CCCC1>[C:2]1([CH:9]([P:10]([OH:17])(=[O:11])[OH:14])[P:10]([OH:17])(=[O:14])[OH:11])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
138.1 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
80.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over a 35 minute period
Duration
35 min
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 60° to 70° C.
CUSTOM
Type
CUSTOM
Details
An exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 60° to 70° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated for 4 hours at 70° to 75° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60° C
CUSTOM
Type
CUSTOM
Details
The liquid material was separated from the solid
EXTRACTION
Type
EXTRACTION
Details
of benzene to extract the organic material
DISTILLATION
Type
DISTILLATION
Details
The eluate product was then distilled
CUSTOM
Type
CUSTOM
Details
a pot temperature of 201° C., distillate temperature 125° C. and pressure 6 mm
CUSTOM
Type
CUSTOM
Details
the hydrolysis product purified as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(P(O)(=O)O)P(O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.